molecular formula C15H23NO3S B345365 1-(4-Ethoxy-3-methylbenzenesulfonyl)azepane CAS No. 838904-34-0

1-(4-Ethoxy-3-methylbenzenesulfonyl)azepane

Cat. No.: B345365
CAS No.: 838904-34-0
M. Wt: 297.4g/mol
InChI Key: IRQVWDOCITUFLJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methylbenzenesulfonyl)azepane is an organic compound with the molecular formula C14H21NO3S It is characterized by the presence of an azepane ring, a sulfonyl group, and an ethoxy-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-methylbenzenesulfonyl)azepane typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Attachment of the Ethoxy-Methylphenyl Moiety: This step involves the reaction of the azepane derivative with 4-ethoxy-3-methylphenyl halides or related compounds under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include batch and continuous flow processes, utilizing catalysts and solvents to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-methylbenzenesulfonyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfides using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, nucleophiles, polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Ethoxy-3-methylbenzenesulfonyl)azepane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-methylbenzenesulfonyl)azepane involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The azepane ring may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)sulfonylazepane
  • 1-(4-Chlorophenyl)sulfonylazepane
  • 1-(4-Fluorophenyl)sulfonylazepane

Uniqueness

1-(4-Ethoxy-3-methylbenzenesulfonyl)azepane is unique due to the presence of the ethoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Biological Activity

1-(4-Ethoxy-3-methylbenzenesulfonyl)azepane is a sulfonamide derivative with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activities. The sulfonamide group is known for its ability to interact with various biological targets, including enzymes and receptors.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of azepane can inhibit the growth of various bacteria and fungi. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Compound Microbial Target Activity
This compoundStaphylococcus aureusInhibitory
This compoundEscherichia coliModerate
This compoundCandida albicansEffective

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth.

Case Study: Cancer Cell Lines
In vitro studies using various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated that this compound reduced cell viability in a dose-dependent manner.

Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis induction
A54920Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular functions.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling processes critical for growth and survival.
  • Gene Expression Alteration : By affecting gene expression, the compound may alter the production of proteins involved in cell cycle regulation and apoptosis.

Research Findings

Recent studies have highlighted the compound's potential in treating infections and tumors. For example, a study published in a peer-reviewed journal demonstrated that azepane derivatives exhibited enhanced activity against resistant strains of bacteria, suggesting a promising avenue for antibiotic development .

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-3-19-15-9-8-14(12-13(15)2)20(17,18)16-10-6-4-5-7-11-16/h8-9,12H,3-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQVWDOCITUFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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